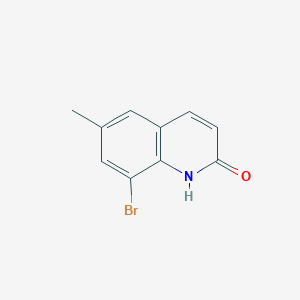
2(1H)-Quinolinone, 8-bromo-6-methyl-
Übersicht
Beschreibung
2(1H)-Quinolinone, 8-bromo-6-methyl- is a heterocyclic compound that has been studied extensively due to its potential applications in various fields of science. This compound is a derivative of the quinoline family and is characterized by the presence of two nitrogen atoms in the ring structure. It is a colorless, volatile liquid that is insoluble in water. In recent years, this compound has been investigated for its use as a pharmaceutical agent, as well as for its potential as a synthetic intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Pharmacological Profiles Quinoxalinone derivatives, including "2(1H)-Quinolinone, 8-bromo-6-methyl-", have been extensively utilized in the design of synthetic compounds due to their significant pharmacological actions. These compounds display a wide range of biological activities such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activities. Their diverse pharmacological profile makes them valuable tools for chemists aiming to develop new derivatives with enhanced efficacy and safety Ramli et al., 2014.
Anticorrosive Properties Quinoline derivatives, by extension potentially including "2(1H)-Quinolinone, 8-bromo-6-methyl-", are recognized for their anticorrosive materials properties. They exhibit good effectiveness against metallic corrosion due to their high electron density, enabling them to adsorb and form highly stable chelating complexes with metallic surfaces. This application is particularly relevant in industrial settings where corrosion resistance is critical Verma et al., 2020.
Antimalarial Agents Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline, a category closely related to "2(1H)-Quinolinone, 8-bromo-6-methyl-". Their metabolites, while sometimes toxic, have been instrumental in the development of antimalarial therapies, highlighting the potential of quinolinone derivatives in treating such diseases Strother et al., 1981.
Electronic and Photocatalytic Applications Quinoline derivatives are also employed in electronic and photocatalytic applications due to their planar aromatic structures conducive to π–π stacking. Their utility in the design of semiconductors, sensors, and energy storage solutions underscores the versatility of quinolinone compounds beyond purely biological applications Segura et al., 2015.
Environmental Degradation The degradation of quinoline compounds, including "2(1H)-Quinolinone, 8-bromo-6-methyl-", is a significant area of environmental research due to their persistent nature and potential health hazards. Innovations in biodegradation techniques and the combination of various technologies have been explored to enhance the efficiency of quinoline degradation, aiming for environmentally friendly disposal methods Luo et al., 2020.
Eigenschaften
IUPAC Name |
8-bromo-6-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOZMOZRUUYEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinolinone, 8-bromo-6-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



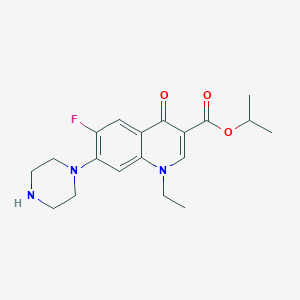
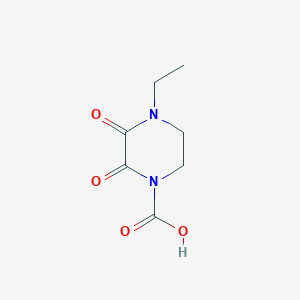
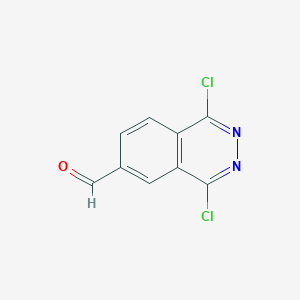
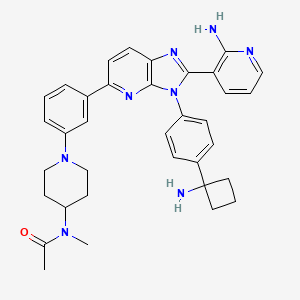
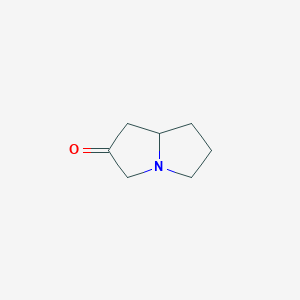
![(1R,5R)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3322125.png)
![(3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B3322140.png)
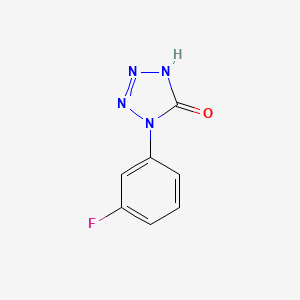
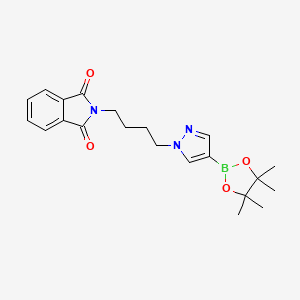

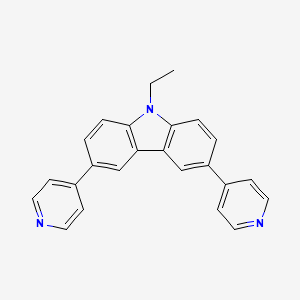
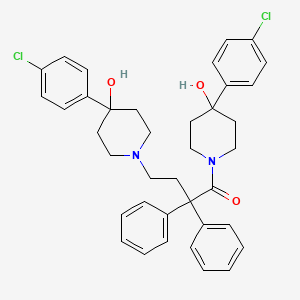
![Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3322193.png)
![(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid](/img/structure/B3322201.png)